N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide
Description
This compound is a triazine-based derivative characterized by a piperidin-1-yl group at the 6-position of the triazine ring and a dimethylamino group at the 4-position. The benzamide moiety is substituted with a dimethylsulfamoyl group, which introduces both polar and steric effects. The compound’s synthesis likely involves nucleophilic substitution reactions on trichlorotriazine intermediates, a common strategy for triazine functionalization .
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N7O3S/c1-25(2)19-22-17(23-20(24-19)27-12-6-5-7-13-27)14-21-18(28)15-8-10-16(11-9-15)31(29,30)26(3)4/h8-11H,5-7,12-14H2,1-4H3,(H,21,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEOVSZMJFHJFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazine Core: Starting with cyanuric chloride, the triazine core is formed through nucleophilic substitution reactions with dimethylamine and piperidine.
Attachment of the Benzamide Group: The benzamide moiety is introduced through a coupling reaction with an appropriate benzoyl chloride derivative.
Introduction of the Sulfamoyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the triazine core, potentially leading to the formation of partially reduced triazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine core, where the piperidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted triazine compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may be studied for its potential as a drug candidate. The triazine core is known for its bioactivity, and modifications to the compound can lead to the discovery of new therapeutic agents.
Medicine
The compound may have potential applications in medicine, particularly as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings. Its unique properties make it suitable for various applications, including agriculture and electronics.
Mechanism of Action
The mechanism of action of “N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide” involves its interaction with specific molecular targets. The triazine core can interact with enzymes and receptors, leading to the modulation of biological pathways. The dimethylamino and sulfamoyl groups may enhance its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Structural Analogues with Triazine Cores
Triazine derivatives often exhibit varied bioactivity depending on substituents. Key structural analogues include:
Key Observations :
- Piperidine vs.
- Sulfamoyl vs. Sulfonamide : The dimethylsulfamoyl group in the target compound may improve metabolic stability over simpler sulfonamides (e.g., 6b4), as dimethyl groups reduce oxidative deamination .
- Anti-HIV Activity: Compared to 6a5 (EC₅₀: 0.8 μM), the target compound’s activity remains unverified, but its dimethylamino group at the 4-position could enhance solubility, a critical factor in bioavailability .
Spectroscopic and Structural Analysis
NMR studies () reveal that triazine derivatives with similar core structures (e.g., compounds 1 and 7 in ) exhibit nearly identical chemical shifts except in regions influenced by substituents. For the target compound, the dimethylsulfamoyl group is expected to cause distinct shifts in the aromatic region (δ 7.5–8.5 ppm) compared to sulfonamide analogues .
ADMET and Physicochemical Properties
highlights the importance of logP and solubility in triazine derivatives. The target compound’s calculated logP (~2.8) is lower than 6a5 (logP ~3.5), suggesting better aqueous solubility. This aligns with trends observed in sulfamoyl-containing compounds, which generally exhibit improved pharmacokinetic profiles over sulfonamides .
Biological Activity
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound characterized by its unique structural features, including a triazinyl moiety and a piperidine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition.
Structural Characteristics
The compound's structure integrates several functional groups that contribute to its chemical reactivity and biological activity:
- Triazine Core : Provides stability and enhances interaction with biological targets.
- Piperidine Ring : Known for its role in various pharmacological activities.
- Dimethylsulfamoyl Group : Potentially enhances solubility and bioavailability.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity, particularly as an inhibitor of various enzymes. Notably, related compounds have demonstrated inhibition of Poly ADP-ribose polymerase 1 (PARP1) with IC50 values in the low micromolar range, suggesting potential applications in cancer therapy .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes involved in cellular processes. The presence of the triazine moiety is critical for high potency and selectivity towards certain targets . The compound's interaction studies may involve:
- Enzyme Inhibition Assays : Evaluating the inhibitory effects on key enzymes like PARP1.
- Binding Affinity Measurements : Assessing how well the compound binds to target proteins.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide | Similar dioxine structure | Moderate PARP1 inhibition (IC50 = 5.8 μM) |
| 4-(dimethylamino)-6-methyltriazine | Triazine core without dioxine | Potentially less active due to lack of dioxine interaction |
| Piperidine derivatives | Contains piperidine but lacks dioxine/carboxamide | Varying activity based on substitution patterns |
The uniqueness of this compound lies in its combination of both triazine and dioxine structures that enhance its binding capabilities and biological activity compared to simpler analogs .
Case Studies and Research Findings
Research has highlighted various aspects of this compound's biological activity:
- Inhibition Studies : High-throughput screening identified related triazine-piperidine compounds as potent inhibitors of soluble epoxide hydrolase, indicating potential therapeutic applications in metabolic disorders .
- In Vivo Investigations : Studies have shown robust effects on serum biomarkers related to inflammation and cancer progression when tested in animal models .
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step organic reactions, typically starting with functionalization of the triazine core. For example:
- Step 1 : Substitution of the triazine ring with dimethylamino and piperidinyl groups under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Step 2 : Methylation at the 2-position of triazine using a benzyl halide derivative, followed by coupling with 4-(N,N-dimethylsulfamoyl)benzoyl chloride in anhydrous THF .
- Critical factors : Temperature control (<5°C during acyl chloride coupling), anhydrous solvents, and use of catalysts like DMAP to improve coupling efficiency .
- Yield optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically achieves 60-75% yield .
Q. What analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., dimethylamino protons at δ 2.8–3.1 ppm; piperidinyl protons as a multiplet at δ 1.4–1.7 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~530) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) to assess purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in structure-activity relationship (SAR) studies for this compound?
- Case example : If bioactivity varies unexpectedly between batches, consider:
- By-product analysis : Use LC-MS to detect impurities (e.g., unreacted triazine intermediates or hydrolyzed sulfamoyl groups) .
- Crystallography : Single-crystal X-ray diffraction to confirm stereochemistry at the triazine-benzamide junction .
- Computational modeling : DFT calculations (e.g., Gaussian 16) to compare energy-minimized conformers and identify steric clashes affecting binding .
Q. What methodologies are suitable for studying its metabolic stability in preclinical models?
- In vitro assays :
- Liver microsomes : Incubate with NADPH-supplemented human liver microsomes (HLM) at 37°C; monitor degradation via LC-MS/MS over 60 minutes .
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
- In vivo : Administer to rodents and collect plasma/bile for metabolite profiling. Key metabolites often involve oxidation of the piperidinyl group .
Q. How can researchers optimize its solubility and bioavailability without compromising activity?
- Salt formation : Co-crystallize with succinic acid or tromethamine to enhance aqueous solubility .
- Prodrug strategies : Introduce hydrolyzable groups (e.g., acetylated sulfamoyl) for improved membrane permeability .
- Nanoparticle encapsulation : Use PLGA-based nanoparticles (size <200 nm) to enhance in vivo circulation time .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across different enzyme inhibition assays?
- Potential causes :
- Assay conditions : Variations in buffer pH (e.g., Tris vs. HEPES) can alter ionization of the sulfamoyl group .
- Enzyme sources : Recombinant vs. native enzymes may differ in post-translational modifications .
- Mitigation :
- Standardize assays using reference inhibitors (e.g., staurosporine for kinases).
- Validate results across orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
Experimental Design Considerations
Q. What controls are essential in toxicity profiling of this compound?
- In vitro :
- Negative controls : Untreated cells + vehicle (DMSO <0.1%).
- Positive controls : Cisplatin (for apoptosis) or rotenone (for mitochondrial toxicity) .
- In vivo :
- Include sham-treated cohorts to distinguish compound effects from procedural stress.
- Monitor organ weights (liver, kidneys) and serum ALT/AST levels for hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
